5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4OS/c12-6-1-2-8(13)7(5-6)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPGGIJLMPNSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclization: Formation of the dihydrothiazolo[2,3-c][1,2,4]triazole ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature regulation to favor desired reaction pathways.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) may increase steric hindrance and alter π-stacking or receptor interactions.
Heterocyclic Core Modifications
Thiazolo-Triazole Derivatives with Varied Substituents
- Synthesized via one-pot cyclization, this compound highlights the versatility of fluorinated groups in tuning bioactivity .
- 6-Bromomethyl-dihydrothiazolo-triazole-pyrimidinedione : Incorporates a pyrimidine-2,4-dione ring, enabling hydrogen bonding interactions absent in the target compound. Bromomethyl substitution offers a reactive site for further functionalization .
Triazole-Thione Analogues
- 5-[2-(3-Bromophenyl)benzoxazolyl]-triazole-3-thione (): Contains a benzoxazole-thione moiety instead of benzamide. Key differences include:
Physicochemical and Spectral Comparisons
Biological Activity
5-Bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety and a thiazolo-triazole ring system. The presence of bromine and chlorine substituents may influence its reactivity and biological efficacy.
| Property | Value |
|---|---|
| IUPAC Name | 5-Bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide |
| Molecular Formula | C₁₁H₈BrClN₅S |
| Molecular Weight | 343.63 g/mol |
| CAS Number | 1368707-84-9 |
The biological activity of 5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets in cells. Research indicates that it may function as an enzyme inhibitor , potentially affecting pathways involved in cell proliferation and apoptosis.
Target Enzymes
- Kinases : The compound has shown potential as a kinase inhibitor, which is crucial for regulating various cellular processes.
- Enzymes involved in metabolic pathways : It may inhibit enzymes related to metabolic disorders.
Anticancer Properties
Studies have demonstrated that compounds similar to 5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines. The mechanism often involves the disruption of iron homeostasis within cells.
Antidiabetic Activity
Recent investigations into benzamide derivatives have highlighted their potential as antidiabetic agents. The compound's structural features may enhance its inhibitory activity against key enzymes such as α-glucosidase and α-amylase.
| Compound | α-Glucosidase IC₅₀ (μM) | α-Amylase IC₅₀ (μM) |
|---|---|---|
| 5-Bromo-2-chloro-N-(...) | 10.75 ± 0.52 | 0.90 ± 0.31 |
| Reference Compound (Acarbose) | 39.48 ± 0.80 | 5.60 ± 0.30 |
Case Studies and Research Findings
-
In vitro Studies : Various studies have reported the synthesis of related compounds and their biological evaluation. For instance, compounds with similar thiazole-triazole frameworks were tested for their enzyme inhibitory activities.
- A study found that derivatives showed significant inhibition against α-glucosidase with IC₅₀ values ranging from 10 to 130 μM.
- Another study highlighted the importance of electron-withdrawing and electron-donating groups on the phenyl ring for enhancing inhibitory activity against enzymes involved in carbohydrate metabolism.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target enzymes, supporting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
